![molecular formula C11H9Cl2NO3S B13069622 2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that features a benzothiazole ring fused with a dichlorobutene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the condensation of a benzothiazole derivative with a dichlorobutene compound. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by its reaction with a benzothiazole derivative. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobutene moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Applications De Recherche Scientifique
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobut-2-ene: An organochlorine compound used as an intermediate in the production of chloroprene.
Thiophene Derivatives: Compounds with a thiophene ring, known for their diverse biological activities and applications in material science.
Uniqueness
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its combination of a benzothiazole ring with a dichlorobutene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H9Cl2NO3S |
|---|---|
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
2-[(Z)-2,4-dichlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-6-5-8(13)7-14-11(15)9-3-1-2-4-10(9)18(14,16)17/h1-5H,6-7H2/b8-5- |
Clé InChI |
XQMLDTZBRQNEQD-YVMONPNESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C(=C/CCl)/Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


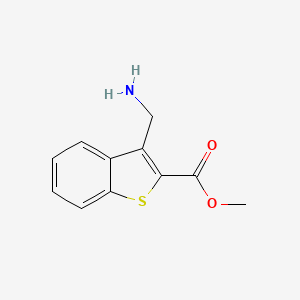
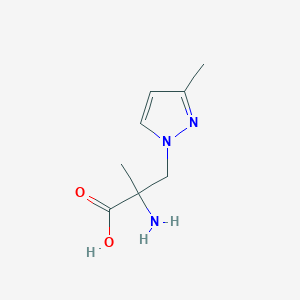
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
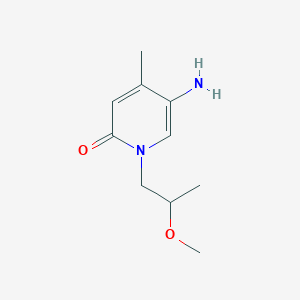
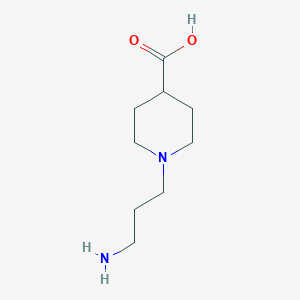
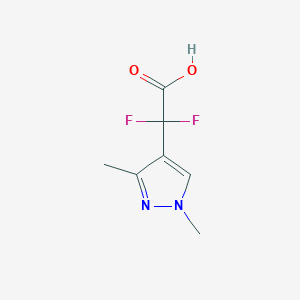
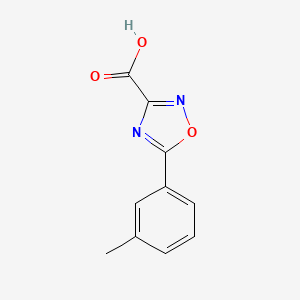

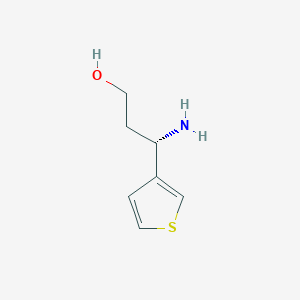
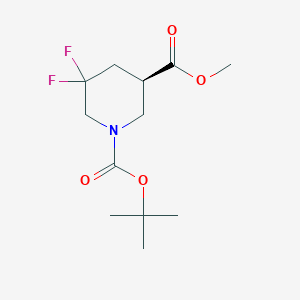
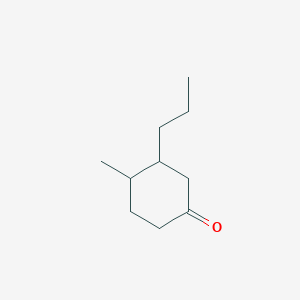
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
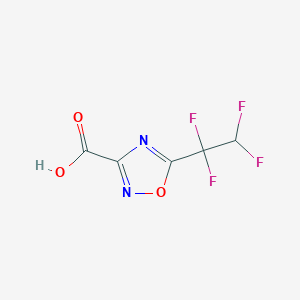
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
